molecular formula C13H18N2O4S B5868419 ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate

Cat. No. B5868419
M. Wt: 298.36 g/mol
InChI Key: MKSUVJCQGDCSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a thiophene-based compound that has shown promise in the fields of medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may be more toxic. However, one limitation is that the compound is relatively difficult to synthesize, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate. One area of research is the development of the compound as an anti-cancer agent. Further studies are needed to determine the optimal dosage and delivery method for the compound. In addition, more research is needed to understand the mechanism of action of the compound and its potential as an anti-inflammatory agent. Finally, the compound could be further studied as a building block for the synthesis of other compounds in the fields of medicinal chemistry and material science.

Synthesis Methods

The synthesis of ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of ethyl 5-bromothiophene-2-carboxylate with sodium hydride in the presence of dimethylformamide to form ethyl 5-thiophen-2-ylcarbonylacetate. This intermediate is then reacted with isobutyryl chloride in the presence of triethylamine to form ethyl 5-(isobutyrylamino)-2-(thiophen-2-ylcarbonyl)-4-methylthiophene-3-carboxylate. Finally, the compound is treated with ammonium carbonate in ethanol to form ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been studied for its potential as an anti-inflammatory agent. Studies have shown that the compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
In organic synthesis, ethyl 5-(aminocarbonyl)-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate has been studied for its potential as a building block for the synthesis of other compounds. It has been used as a precursor for the synthesis of various thiophene-based compounds, including pharmaceuticals and agrochemicals.

properties

IUPAC Name

ethyl 5-carbamoyl-4-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-5-19-13(18)8-7(4)9(10(14)16)20-12(8)15-11(17)6(2)3/h6H,5H2,1-4H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSUVJCQGDCSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-carbamoyl-4-methyl-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate

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